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Isothiazolo[4,3-D]pyrimidine

Fluorescent Nucleoside Analogues Adenosine Deaminase Enzyme Kinetics

Isothiazolo[4,3-D]pyrimidine is a fused [5,6]-heterocyclic system comprising an isothiazole ring annulated to a pyrimidine. As a core scaffold, it underpins a family of emissive nucleoside analogues that faithfully mimic natural purines in structure, ionization, and enzymatic recognition, while also serving as a template for potent multi-targeted receptor tyrosine kinase inhibitors.

Molecular Formula C5H3N3S
Molecular Weight 137.16 g/mol
CAS No. 7130-83-8
Cat. No. B8781686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazolo[4,3-D]pyrimidine
CAS7130-83-8
Molecular FormulaC5H3N3S
Molecular Weight137.16 g/mol
Structural Identifiers
SMILESC1=C2C(=NS1)C=NC=N2
InChIInChI=1S/C5H3N3S/c1-4-5(2-9-8-4)7-3-6-1/h1-3H
InChIKeyMHIJLPSBYNTMDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isothiazolo[4,3-D]pyrimidine (CAS 7130-83-8): A Versatile Heterocyclic Scaffold for Isomorphic Fluorescent Nucleoside Analogues and Multi-Targeted Kinase Inhibitors


Isothiazolo[4,3-D]pyrimidine is a fused [5,6]-heterocyclic system comprising an isothiazole ring annulated to a pyrimidine. As a core scaffold, it underpins a family of emissive nucleoside analogues that faithfully mimic natural purines in structure, ionization, and enzymatic recognition, while also serving as a template for potent multi-targeted receptor tyrosine kinase inhibitors [1][2]. Its molecular formula is C₅H₃N₃S and molecular weight 137.16 g/mol .

Why Isothiazolo[4,3-D]pyrimidine-Based Analogues Cannot Be Substituted by Thieno[3,4-d]pyrimidine or Other Heterocyclic Cores


The substitution of a single atom in the heterocyclic core dramatically alters the biochemical recognition and functionality of the resulting nucleoside analogues. The isothiazolo[4,3-d]pyrimidine core uniquely retains a nitrogen atom at the position equivalent to N7 of native purines, which is critical for Hoogsteen base pairing and enzyme binding [1]. In contrast, thieno[3,4-d]pyrimidine analogues lack this nitrogen, rendering them poor substrates for key metabolic enzymes such as adenosine deaminase (ADA) and guanine deaminase (GDA) [1]. Consequently, generic replacement of the isothiazolo core with thieno or other scaffolds leads to a complete loss of isofunctionality, severely limiting their utility as mechanistic probes and screening tools.

Isothiazolo[4,3-D]pyrimidine (CAS 7130-83-8): Quantitative Differentiation Evidence Against Closest Structural Analogs


Isothiazolo[4,3-d]pyrimidine-Based Adenosine Analog (tzA) Matches Native Adenosine Deamination Rate, Outperforming Thieno Analog (thA) by 21-Fold

The isothiazolo[4,3-d]pyrimidine-based adenosine analogue tzA is deaminated by adenosine deaminase (ADA) with a reaction half-life of 39 s, comparable to the native substrate adenosine (57 s) and drastically faster than the thieno[3,4-d]pyrimidine-based analogue thA (818 s) [1]. This demonstrates that the isothiazolo core restores the N7 nitrogen essential for ADA recognition, a feature absent in the thieno core.

Fluorescent Nucleoside Analogues Adenosine Deaminase Enzyme Kinetics

Isothiazolo Guanine (tzG) Is Fully Deaminated by Guanine Deaminase (t1/2 = 29 s) While Thieno Guanine (thG) Is Completely Resistant

The isothiazolo[4,3-d]pyrimidine-based guanine analogue tzG is rapidly deaminated by human guanine deaminase (GDA) with a half-life of 29 s, matching the kinetics of native guanine [1]. In contrast, the thieno[3,4-d]pyrimidine-based analogue thG shows no detectable conversion under identical conditions [1]. This binary functional difference arises from the presence of the N7 nitrogen in tzG, which is absent in thG.

Guanine Deaminase Enzyme Substrate Recognition Fluorescent Probes

Isothiazolo[4,3-d]pyrimidine-Based NAD+ Analogue (NtzAD+) Exhibits Reaction Half-Time Nearly Identical to Native Cofactor with Yeast Alcohol Dehydrogenase

NtzAD+, an NAD+ analogue built on the isothiazolo[4,3-d]pyrimidine core, serves as a substrate for yeast alcohol dehydrogenase with a reaction half-time of 3.6 × 10² s, compared to 3.3 × 10² s for native NAD+ [1]. This near-identical kinetic behavior confirms that the isothiazolo scaffold preserves the cofactor's essential recognition features while introducing fluorescence for real-time monitoring.

Fluorescent Cofactor Analogues NAD+ Mimetics Enzyme Assay Development

Isothiazolo[4,3-d]pyrimidine Nucleobases Exhibit pKa Values Closely Matching Native Purines, Confirming Isomorphic Ionization Behavior

The pKa values of isothiazolo[4,3-d]pyrimidine-based nucleobases tzA and tzG closely parallel those of their native counterparts. tzA exhibits a pKa of 4.25 for N1 deprotonation, within the range reported for adenosine (3.6–4.2) [1]. tzG displays pKa values of 3.55 (N7) and 8.51 (N1), aligning with guanosine values of 3.2–3.3 and 9.2–9.6, respectively [1]. This concordance indicates that the isothiazolo ring effectively mimics the electronic environment of the imidazole moiety in native purines.

pKa Determination Nucleobase Ionization Isomorphism

Isothiazologuanosine (tzG) Exhibits Quantum Yield of 0.36 in Buffer Versus Thienoguanosine (thG) ~0.50, Trading Brightness for Isofunctionality

The fluorescence quantum yield of the H1 keto-amino tautomer of isothiazologuanosine (tzG) in aqueous buffer is ϕ = 0.36 [1], compared to ϕ ∼ 0.50 for thienoguanosine (thG) under similar conditions [1]. While thG is brighter, tzG uniquely retains the N7 nitrogen, enabling its recognition and deamination by guanine deaminase, a function thG cannot perform. This trade-off makes tzG the preferred choice for applications requiring both fluorescence and enzymatic activity.

Fluorescence Quantum Yield Isothiazologuanosine Thienoguanosine

Isothiazolo[4,3-D]pyrimidine (CAS 7130-83-8): Evidence-Backed Application Scenarios in Research and Industry


Fluorescence-Based High-Throughput Screening (HTS) for Adenosine Deaminase (ADA) Inhibitors

The isothiazolo[4,3-d]pyrimidine-based adenosine analog tzA serves as an ideal substrate for HTS campaigns targeting ADA, a key enzyme in purine metabolism and immune function. tzA is deaminated by ADA with kinetics nearly identical to native adenosine (t1/2 39 s vs. 57 s) [1], and its conversion to the spectrally distinct tzI can be monitored in real time via fluorescence. This eliminates the need for radiolabeled substrates or secondary detection reagents, accelerating hit identification and reducing assay costs.

Real-Time Monitoring of NAD+/NADH-Dependent Enzymatic Reactions in Drug Discovery

The isothiazolo[4,3-d]pyrimidine-based fluorescent cofactor NtzAD+ enables continuous fluorescence monitoring of NAD+/NADH-dependent enzymatic reactions, including those catalyzed by alcohol dehydrogenase and lactate dehydrogenase, with a reaction half-time only 9% slower than native NAD+ (3.6 × 10² s vs. 3.3 × 10² s) [2]. This fluorescent cofactor system is directly applicable to screening for metabolic enzyme modulators, characterizing enzyme kinetics, and studying redox biology.

Studying Guanine Deaminase Biology and Screening for GDA Inhibitors

Only the isothiazolo guanine analogue tzG is accepted as a substrate by human guanine deaminase (t1/2 = 29 s), while the thieno analogue thG is completely resistant [3]. This binary selectivity makes tzG the only fluorescent surrogate available for real-time GDA activity assays, enabling inhibitor screening and kinetic characterization of this therapeutically relevant enzyme implicated in cancer and neurological disorders.

Construction of Isomorphic Fluorescent Oligonucleotides for Biophysical Studies

The isothiazolo[4,3-d]pyrimidine scaffold uniquely combines fluorescence with isomorphic and isofunctional behavior, as evidenced by its pKa values that deviate no more than 0.55 pH units from native purines [1]. This allows site-specific incorporation of fluorescent nucleosides (tzA, tzG, tzC, tzU) into RNA and DNA with minimal structural perturbation, making them powerful probes for studying nucleic acid folding, protein-nucleic acid interactions, and conformational dynamics via fluorescence spectroscopy.

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